molecular formula C11H15N3S B13141400 6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine

6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine

Cat. No.: B13141400
M. Wt: 221.32 g/mol
InChI Key: DEIOEQHACRYLDV-UHFFFAOYSA-N
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Description

6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with a benzylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl mercaptan with a suitable triazine precursor in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine involves its interaction with specific molecular targets. The benzylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzylthio)-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

6-benzylsulfanyl-3-methyl-2,4-dihydro-1H-1,3,5-triazine

InChI

InChI=1S/C11H15N3S/c1-14-8-12-11(13-9-14)15-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

DEIOEQHACRYLDV-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=NC1)SCC2=CC=CC=C2

Origin of Product

United States

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